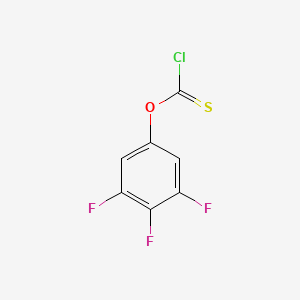

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is an organic compound with the molecular formula C7H2ClF3OS and a molecular weight of 226.6 g/mol . It is a colorless to pale yellow liquid with a predicted boiling point of 212.4°C and a density of 1.590 g/cm³ . This compound is known for its strong thiocarbonyl characteristics and is used in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is typically synthesized by reacting 3,4,5-trifluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction proceeds as follows:

C6H2F3OH+CSCl2→C7H2ClF3OS+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosgene .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.

Hydrolysis: Hydrolyzes in the presence of water to form 3,4,5-trifluorophenol and thiocarbonic acid.

Reduction: Can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) with a base such as triethylamine (Et3N).

Hydrolysis: Conducted in aqueous acidic or basic conditions.

Reduction: Performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Thiocarbamates and thiocarbonates.

Hydrolysis: 3,4,5-trifluorophenol and thiocarbonic acid.

Reduction: Corresponding thiol.

Scientific Research Applications

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive thiocarbonyl group.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester involves its reactive thiocarbonyl group, which can form covalent bonds with nucleophilic sites on biomolecules . This reactivity makes it a potent inhibitor of enzymes that contain nucleophilic amino acid residues such as cysteine and serine . The compound can also modify proteins by forming stable thiocarbonate or thiocarbamate linkages .

Comparison with Similar Compounds

Similar Compounds

- Carbonochloridothioic acid, O-(2,4,6-trifluorophenyl) ester

- Carbonochloridothioic acid, O-(3,5-difluorophenyl) ester

- Carbonochloridothioic acid, O-(4-fluorophenyl) ester

Uniqueness

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds . The trifluoromethyl group also imparts distinct electronic properties, making it valuable in various chemical and biological applications .

Biological Activity

Carbonochloridothioic acid, O-(3,4,5-trifluorophenyl) ester is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

The synthesis of carbonochloridothioic acid esters typically involves the reaction of carbonochloridothioic acid with alcohols or phenols under acidic or basic conditions. The introduction of the trifluorophenyl group enhances the lipophilicity and may influence the biological activity of the resulting ester.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties. For instance, cinnamic acid derivatives exhibit potent DPPH free radical scavenging activities, suggesting that the trifluorophenyl moiety may enhance such properties in this ester .

- Enzyme Inhibition : The compound is hypothesized to inhibit enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE). Research indicates that certain esters show stronger inhibitory effects against these enzymes compared to their amide counterparts .

- Antineoplastic Properties : Preliminary studies suggest that derivatives of carbonochloridothioic acid may possess anticancer activity. For example, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells by inducing apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of carbonochloridothioic acid esters. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by increasing electron deficiency at reactive sites.

- Chain Length and Branching : The length and branching of the alkyl chain attached to the ester group can significantly affect lipophilicity and membrane permeability, influencing bioavailability and potency .

Table 1: Biological Activities of Related Compounds

Case Studies

Several studies highlight the potential therapeutic applications of carbonochloridothioic acid esters:

- Study on Antioxidant Properties : A comparative analysis showed that esters derived from cinnamic acid exhibited superior antioxidant capacities compared to their amide forms. This suggests that modifications like those seen in carbonochloridothioic acid could yield similar or enhanced activities .

- Cancer Cell Line Inhibition : Research on structurally similar compounds indicated significant inhibition of cell proliferation in MCF-7 and PC-3 cell lines. This opens avenues for further exploration into the anticancer potential of carbonochloridothioic acid esters .

Properties

CAS No. |

959586-39-1 |

|---|---|

Molecular Formula |

C7H2ClF3OS |

Molecular Weight |

226.60 g/mol |

IUPAC Name |

O-(3,4,5-trifluorophenyl) chloromethanethioate |

InChI |

InChI=1S/C7H2ClF3OS/c8-7(13)12-3-1-4(9)6(11)5(10)2-3/h1-2H |

InChI Key |

HWWIYFYGBRJVPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OC(=S)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.